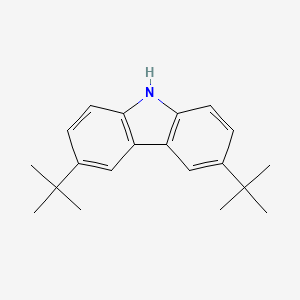

3,6-Di-tert-butylcarbazole

Beschreibung

Structure

2D Structure

Eigenschaften

IUPAC Name |

3,6-ditert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-19(2,3)13-7-9-17-15(11-13)16-12-14(20(4,5)6)8-10-18(16)21-17/h7-12,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFFSPILVQLRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573056 | |

| Record name | 3,6-Di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37500-95-1 | |

| Record name | 3,6-Di-tert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Di-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3,6-Di-tert-butylcarbazole via Friedel-Crafts Alkylation

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 3,6-Di-tert-butylcarbazole, a pivotal intermediate in the development of advanced organic electronic materials.[1][2] The document elucidates the theoretical underpinnings and practical execution of the Friedel-Crafts alkylation of carbazole, targeting researchers, scientists, and professionals in drug development and materials science. We delve into the reaction mechanism, explore critical experimental parameters, and provide detailed, field-tested protocols. Furthermore, this guide offers insights into the purification and characterization of the final product, supported by spectroscopic data and troubleshooting strategies to overcome common synthetic challenges.

Introduction: The Significance of this compound

This compound is a crucial building block in the synthesis of a variety of organic functional materials.[1] Its carbazole core, a nitrogen-containing heterocyclic aromatic compound, possesses inherent electron-donating properties, making it an excellent candidate for hole-transporting materials.[2][3][4] The strategic placement of bulky tert-butyl groups at the 3 and 6 positions of the carbazole ring imparts several desirable characteristics.[2][5][6]

These bulky substituents provide significant steric hindrance, which effectively disrupts intermolecular π-π stacking.[2][5] This prevention of close molecular packing is critical for achieving high efficiency and stability in organic electronic devices by mitigating aggregation-induced quenching of luminescence.[5][6] The tert-butyl groups also enhance the solubility of the molecule in common organic solvents and increase its glass transition temperature (Tg), contributing to the thermal stability and longevity of devices such as Organic Light-Emitting Diodes (OLEDs).[2][4][5][6] Consequently, this compound is a highly sought-after intermediate for the synthesis of materials used in OLEDs, organic photovoltaics (OPVs), and other organic semiconducting technologies.[2][3]

The Synthetic Approach: Friedel-Crafts Alkylation

The most common and efficient method for synthesizing this compound is through the Friedel-Crafts alkylation of carbazole.[1][6] This classic electrophilic aromatic substitution reaction involves the introduction of alkyl groups onto an aromatic ring.[7][8][9]

Reaction Mechanism and Rationale

The Friedel-Crafts alkylation of carbazole proceeds through a well-established multi-step mechanism.[8][10]

Step 1: Generation of the Electrophile. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), is employed to generate a highly reactive electrophile from an alkylating agent.[7][8][11] In the case of synthesizing this compound, tert-butyl chloride or tert-butanol is commonly used as the alkylating agent.[1][11][12][13] The Lewis acid coordinates with the chlorine atom of tert-butyl chloride, facilitating the cleavage of the C-Cl bond to form a stable tertiary carbocation (the tert-butyl cation).[8][9][10][14][15]

Step 2: Electrophilic Attack. The electron-rich carbazole ring acts as a nucleophile and attacks the electrophilic tert-butyl carbocation.[8][10] This attack temporarily disrupts the aromaticity of the carbazole ring, forming a resonance-stabilized intermediate known as an arenium ion or sigma complex.[10][14][16]

Step 3: Deprotonation and Restoration of Aromaticity. A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new tert-butyl group.[7][8][10] This step restores the aromaticity of the carbazole ring and regenerates the Lewis acid catalyst.[8][10]

The reaction proceeds to a second alkylation at the 6-position due to the activating nature of the first introduced alkyl group. The 3 and 6 positions are electronically favored for electrophilic attack on the carbazole nucleus.

Caption: Reaction mechanism of Friedel-Crafts alkylation of carbazole.

Experimental Protocol: A Validated Approach

The following protocol represents a robust and reproducible method for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Carbazole | 167.21 | 10.0 g | 0.0598 | ≥98% |

| tert-Butyl Chloride | 92.57 | 16.6 mL | 0.149 | ≥99% |

| Anhydrous Aluminum Chloride | 133.34 | 15.9 g | 0.119 | ≥99% |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | Anhydrous |

| Methanol | 32.04 | As needed | - | Reagent Grade |

| Hexane | 86.18 | As needed | - | Reagent Grade |

Step-by-Step Procedure

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, add carbazole (10.0 g, 59.8 mmol) and anhydrous dichloromethane (200 mL). Stir the mixture at room temperature until the carbazole is completely dissolved.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (15.9 g, 119 mmol) portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

Addition of Alkylating Agent: Add tert-butyl chloride (16.6 mL, 149 mmol) dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[11] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing 300 mL of ice-water to quench the reaction.[11] Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).[11]

-

Washing and Drying: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.[11]

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is purified by recrystallization.[11]

-

Dissolve the crude solid in a minimal amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the white crystalline product by vacuum filtration and wash with a small amount of cold hexane.

-

Dry the product under vacuum to a constant weight. A typical yield is in the range of 70-80%.

Caption: Purification workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Spectroscopic Data

| Technique | Expected Results |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.06 (d, 2H), 7.83 (s, 1H, NH), 7.45 (dd, 2H), 7.30 (d, 2H), 1.45 (s, 18H).[11] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 142.0, 137.8, 123.4, 123.2, 116.1, 109.9, 34.8, 32.1.[11] |

| Mass Spectrometry (GC-MS) | m/z 279 (M⁺).[17] |

| Melting Point | 228-233 °C.[3] |

Troubleshooting Common Issues

| Issue | Probable Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions as moisture deactivates the catalyst. |

| Loss of product during work-up or purification. | Optimize the recrystallization solvent system and minimize transfer losses. | |

| Formation of Multiple Products | Over-alkylation or isomerization. | Control the stoichiometry of the alkylating agent and catalyst. Maintain a low reaction temperature. |

| Product is an Oil or Gummy Solid | Presence of impurities. | Repeat the purification step. Consider column chromatography on silica gel with a hexane/ethyl acetate gradient if recrystallization is ineffective. |

Conclusion

The Friedel-Crafts alkylation of carbazole is a reliable and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for achieving high yields and purity. The strategic incorporation of tert-butyl groups onto the carbazole framework provides essential properties for the development of high-performance organic electronic materials. This guide provides a solid foundation for researchers and professionals to successfully synthesize and utilize this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. High Purity this compound 37500-95-1 Powder [hcchems.com]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. cerritos.edu [cerritos.edu]

- 10. mt.com [mt.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Friedel–Crafts alkylation of toluene with tert-butyl alcohol over Fe2O3-modified Hβ - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 15. youtube.com [youtube.com]

- 16. ocf.berkeley.edu [ocf.berkeley.edu]

- 17. rsc.org [rsc.org]

An In-depth Technical Guide to the Mechanism of Friedel-Crafts Alkylation of Carbazole

Abstract

Carbazole and its derivatives represent a cornerstone in pharmaceutical and materials science, owing to their unique electronic and photophysical properties. The functionalization of the carbazole nucleus, particularly through C-C bond formation, is a critical step in the synthesis of advanced materials and therapeutic agents. The Friedel-Crafts alkylation offers a direct pathway for introducing alkyl substituents onto this aromatic system. However, the reaction is complicated by the inherent nucleophilicity of the nitrogen atom, leading to a mechanistic dichotomy between C-alkylation and N-alkylation. This guide provides a comprehensive exploration of the underlying mechanisms, offering researchers and drug development professionals the insights needed to control reaction outcomes. We will dissect the factors governing regioselectivity, the role of kinetic versus thermodynamic control, and provide practical, field-proven methodologies.

The Carbazole Nucleus: A Tale of Two Nucleophiles

Carbazole is a tricyclic aromatic heterocycle where a pyrrole ring is fused between two benzene rings. The nitrogen atom's lone pair of electrons is delocalized into the 12-π electron aromatic system. This delocalization has two profound consequences:

-

Reduced Basicity: The nitrogen is significantly less basic than a typical secondary amine, as its lone pair is less available for protonation or coordination.

-

Activated Aromatic System: The electron donation from the nitrogen enriches the carbocyclic rings with electron density, activating them towards electrophilic aromatic substitution (EAS).

This electronic structure creates a fascinating challenge in Friedel-Crafts alkylation. The reaction can proceed via two competing pathways: attack by the electron-rich carbon framework (C-alkylation ) or attack by the nitrogen atom (N-alkylation ). Understanding and controlling this competition is paramount.

The Core Mechanism: Electrophile Generation

The Friedel-Crafts reaction begins with the generation of a potent electrophile, typically a carbocation or a highly polarized complex.[1][2] A Lewis acid catalyst, such as aluminum trichloride (AlCl₃), abstracts a halide from an alkyl halide to produce this reactive species.[3][4]

For primary alkyl halides, a discrete carbocation is unlikely to form due to its instability. Instead, a polarized complex with the Lewis acid serves as the electrophile.[3][5] For secondary and tertiary halides, formation of a distinct carbocation is more favorable.[6][7]

Caption: Generation of the carbocation electrophile via Lewis acid catalysis.

Competing Pathways: N-Alkylation vs. C-Alkylation

Once the electrophile (R⁺) is formed, it faces the dual nucleophilicity of the carbazole molecule. The favored pathway is dictated by the reaction conditions.

Caption: The mechanistic choice between N-alkylation and C-alkylation of carbazole.

Pathway A: N-Alkylation

N-alkylation is a direct nucleophilic substitution where the nitrogen atom attacks the electrophile. This pathway does not typically require a strong Lewis acid and is often promoted by bases (e.g., K₂CO₃, NaH) in a polar aprotic solvent.[8] Under certain conditions, especially at lower temperatures, it can be the faster reaction, making it the kinetic product .[9][10][11]

Pathway B: C-Alkylation (Electrophilic Aromatic Substitution)

This is the canonical Friedel-Crafts pathway. For this to occur, the nitrogen atom must be "occupied" or deactivated to prevent it from outcompeting the carbon nucleophiles. This is achieved by using a stoichiometric amount of a strong Lewis acid like AlCl₃. The Lewis acid coordinates with the nitrogen's lone pair, adding a formal positive charge and severely diminishing its nucleophilicity.[12] This complexation also deactivates the entire ring system, but electrophilic attack at the carbon positions can still proceed, albeit requiring harsher conditions.

The attack on the electrophile by the π-system of the benzene rings forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[13] Subsequent deprotonation by a weak base (like [AlCl₄]⁻) restores aromaticity and yields the C-alkylated product.[1][14]

Regioselectivity of C-Alkylation: The directing influence of the nitrogen atom favors electrophilic attack at the C3/C6 and, to a lesser extent, the C1/C8 positions. Computational and experimental studies suggest that in N-substituted carbazoles, functionalization often occurs preferentially at the C3 and C4 positions.[15][16] The precise location is a subtle interplay of electronics and sterics.

Caption: Electrophilic attack at the C3 position leading to the sigma complex.

Kinetic vs. Thermodynamic Control: A Scientist's Guide to Selectivity

The choice between N- and C-alkylation is a classic example of kinetic versus thermodynamic control.[17]

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that forms fastest (i.e., has the lowest activation energy) will be the major product. N-alkylation, which doesn't require overcoming the energy penalty of disrupting the aromatic sextet in the initial attack, often has a lower activation barrier and is favored under these conditions.[9][18]

-

Thermodynamic Control: At higher temperatures, the reactions become reversible. The system has enough energy to overcome the activation barriers for both forward and reverse reactions, eventually settling into an equilibrium. The major product will be the most thermodynamically stable one. The C-alkylated product, with its intact N-H bond and fully aromatic system, is generally more stable than the N-alkylated isomer, which can be viewed as a vinylogous amide. Therefore, C-alkylation is favored under thermodynamic control.[10][11]

Caption: Energy diagram illustrating kinetic (N-alkylation) and thermodynamic (C-alkylation) pathways.

| Factor | Condition for N-Alkylation (Kinetic) | Condition for C-Alkylation (Thermodynamic) | Rationale |

| Catalyst | Base (K₂CO₃, NaH) or no catalyst | Strong Lewis Acid (AlCl₃, FeCl₃), >1 equivalent | A base deprotonates the N-H, increasing nitrogen's nucleophilicity. A strong Lewis acid complexes with the nitrogen, deactivating it and forcing reaction on the carbon rings.[8][12] |

| Temperature | Low (e.g., 0 °C to RT) | High (e.g., Reflux) | Low temperature favors the faster-forming kinetic product. High temperature allows the reaction to equilibrate to the more stable thermodynamic product.[9] |

| Solvent | Polar Aprotic (e.g., DMF, Acetonitrile) | Non-polar (e.g., CS₂, Nitrobenzene) | Polar solvents can stabilize charged intermediates in the N-alkylation pathway. Traditional Friedel-Crafts solvents are non-polar. |

| Alkylating Agent | Highly reactive (e.g., Benzyl bromide, Allyl iodide) | Less reactive agents may require harsher conditions | More reactive electrophiles can react under milder, kinetically controlled conditions. |

Field-Proven Insights & Limitations

While the principles above provide a roadmap, several practical considerations are crucial for success.

-

Carbocation Rearrangement: As with all Friedel-Crafts alkylations, if the initially formed carbocation can rearrange to a more stable one (e.g., via a 1,2-hydride or 1,2-alkyl shift), it will.[5][19] Using an alkyl halide that already forms a stable carbocation (tertiary or secondary) can mitigate this. For introducing straight-chain alkyl groups, Friedel-Crafts acylation followed by reduction is the preferred method to avoid rearrangement.[20]

-

Polyalkylation: The introduction of an electron-donating alkyl group activates the carbazole ring, making it more susceptible to a second alkylation than the starting material.[12][21] This can be suppressed by using a large excess of carbazole relative to the alkylating agent.

-

Catalyst Stoichiometry: For C-alkylation, at least one equivalent of the Lewis acid is required to complex with the nitrogen atom. Catalytic amounts are often insufficient.

Experimental Protocol: Selective C-Alkylation of Carbazole

This protocol describes a representative procedure for the thermodynamically controlled Friedel-Crafts alkylation of carbazole, aiming for C-alkylation.

Reaction: tert-Butylation of Carbazole

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a nitrogen inlet, add carbazole (10.0 g, 59.8 mmol) and carbon disulfide (CS₂, 100 mL) as the solvent.

-

Catalyst Addition: Cool the resulting suspension to 0 °C in an ice bath. Carefully and portion-wise, add anhydrous aluminum trichloride (AlCl₃, 8.8 g, 65.8 mmol, 1.1 eq). Caution: AlCl₃ reacts violently with moisture. Handle in a glovebox or under a dry nitrogen atmosphere. Stir the mixture for 30 minutes at 0 °C. A colored complex should form.

-

Alkylating Agent Addition: Slowly add tert-butyl chloride (7.0 mL, 65.8 mmol, 1.1 eq) dropwise via syringe over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to a reflux (approx. 46 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by pouring it onto 200 g of crushed ice with 20 mL of concentrated HCl. Caution: Vigorous gas evolution (HCl) will occur.

-

Extraction: Stir the quenched mixture until all solids dissolve. Transfer to a separatory funnel. The organic layer (CS₂) will be the bottom layer. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, wash with water (1 x 100 mL), then saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the desired C-alkylated carbazole product.

Conclusion

The Friedel-Crafts alkylation of carbazole is a nuanced reaction governed by a delicate balance of competing mechanistic pathways. By understanding the distinct roles of the nitrogen and carbon nucleophiles and leveraging the principles of kinetic and thermodynamic control, researchers can strategically select catalysts and reaction conditions to achieve the desired N- or C-alkylation. For professionals in drug development and materials science, mastering this selectivity is not merely an academic exercise but a critical tool for synthesizing novel, high-value functionalized carbazoles with tailored properties.

References

- 1. mt.com [mt.com]

- 2. byjus.com [byjus.com]

- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]

- 4. mt.com [mt.com]

- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. Carbazole-Fused Polycyclic Aromatics Enabled by Regioselective Scholl Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]

- 17. jackwestin.com [jackwestin.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. youtube.com [youtube.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Friedel-Crafts Alkylation [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-Di-tert-butylcarbazole

Introduction: The Structural and Electronic Significance of 3,6-Di-tert-butylcarbazole

This compound is a crucial building block in the field of materials science, particularly for organic electronics.[1][2] As a derivative of carbazole, it possesses an electron-donating nitrogen atom within a rigid, aromatic framework, making it an excellent hole-transporting material. The strategic placement of bulky tert-butyl groups at the 3 and 6 positions serves a dual purpose: it enhances solubility in common organic solvents and, more critically, it sterically hinders intermolecular π–π stacking. This disruption of aggregation leads to improved film morphology and can enhance the efficiency and stability of devices like Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[1] Furthermore, blocking the electrochemically active 3 and 6 positions with stable alkyl groups prevents undesirable polymerization during device operation.[1]

Given its role as a high-performance molecular precursor, unambiguous structural verification and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)—used to characterize this compound. We will delve into the interpretation of the spectral data, grounded in the molecule's unique structure, and provide field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The foundation of interpreting any spectrum lies in a thorough understanding of the molecule's structure. This compound (C₂₀H₂₅N, M.W. 279.42 g/mol ) possesses C₂ᵥ symmetry, which simplifies its spectroscopic signature.[1] The key structural features to consider are:

-

The Carbazole Core: A planar, aromatic system responsible for the characteristic UV-Vis absorption and the distinct signals in the aromatic region of the NMR spectrum.

-

The N-H Proton: A labile proton whose signal is readily identifiable in ¹H NMR and as a characteristic stretch in IR spectroscopy.

-

The tert-Butyl Groups: Two equivalent, bulky groups that produce a strong, singlet signal in the ¹H NMR spectrum due to 18 equivalent protons.

The following diagram illustrates the molecular structure with the IUPAC numbering used for NMR assignments.

Caption: Molecular structure of 3,6-Di-tert-butyl-9H-carbazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide complementary and essential information.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy. The key is to use a high-purity deuterated solvent and a clean NMR tube.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for nonpolar to moderately polar organic compounds.

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

-

Instrument Setup & Acquisition:

-

The instrument used for the reference data was a 400 MHz spectrometer.[3]

-

Shim the magnetic field to optimize homogeneity and resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a higher concentration (20-50 mg) is often required due to the low natural abundance of the ¹³C isotope. A longer acquisition time with more scans is necessary.

-

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The high symmetry of this compound leads to a relatively simple and clean spectrum.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.117 | d | Not reported, appears as s | 2H | H-4, H-5 |

| 7.852 | s (broad) | - | 1H | N-H |

| 7.490 | dd | 8.4, 1.6 | 2H | H-2, H-7 |

| 7.346 | d | 8.4 | 2H | H-1, H-8 |

| 1.489 | s | - | 18H | 2 x -C(CH₃)₃ |

| Data acquired in CDCl₃ at 400 MHz. Source:[3] |

Interpretation and Causality:

-

δ 1.489 (s, 18H): The two tert-butyl groups are chemically and magnetically equivalent due to the molecule's symmetry. This results in a single, sharp singlet integrating to 18 protons. The upfield chemical shift is characteristic of aliphatic protons.

-

δ 7.346 (d, 2H): These are the H-1 and H-8 protons. They are coupled only to the H-2 and H-7 protons, respectively, resulting in a doublet with a typical ortho-coupling constant of 8.4 Hz.

-

δ 7.490 (dd, 2H): These signals correspond to the H-2 and H-7 protons. They exhibit ortho-coupling to H-1/H-8 (J = 8.4 Hz) and a smaller meta-coupling to H-4/H-5 (typically 1-2 Hz), resulting in a doublet of doublets.

-

δ 8.117 (d, 2H): The most downfield aromatic signals are from the H-4 and H-5 protons. Their proximity to the electron-withdrawing influence of the fused ring system deshields them. They show only meta-coupling to H-2/H-7, which is often small and can lead to the peak appearing as a sharp singlet or a narrow doublet.[3]

-

δ 7.852 (s, broad, 1H): This broad singlet is characteristic of the N-H proton. The signal is broad due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift can be highly dependent on concentration and solvent.

Caption: ¹H NMR signal assignments for this compound.

¹³C NMR Spectroscopic Data

While an experimental ¹³C NMR spectrum for the parent 3,6-Di-tert-butyl-9H-carbazole was not available in the cited literature, we can predict the expected signals based on the molecular structure and data from similar carbazole derivatives. Due to the molecule's symmetry, only 6 aromatic and 2 aliphatic carbon signals are expected.

| Expected Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~140-145 | Quaternary Aromatic | C-3, C-6 |

| ~138-140 | Quaternary Aromatic | C-8a, C-4b |

| ~123-126 | Aromatic CH | C-2, C-7 |

| ~118-120 | Quaternary Aromatic | C-4a |

| ~115-118 | Aromatic CH | C-4, C-5 |

| ~108-112 | Aromatic CH | C-1, C-8 |

| ~34-36 | Quaternary Aliphatic | C (CH₃)₃ |

| ~31-33 | Aliphatic CH₃ | C(C H₃)₃ |

Rationale for Predictions:

-

Carbons directly attached to the nitrogen (C-8a, C-4b) and those bearing the bulky tert-butyl groups (C-3, C-6) are expected to be the most downfield among the aromatic signals.

-

The aliphatic quaternary carbon of the tert-butyl group will appear around 34-36 ppm, while the methyl carbons will be further upfield, around 31-33 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[4] The spectrum is a fingerprint of the molecular vibrations.

Experimental Protocol: Solid Sample IR Analysis

For a solid sample like this compound, the thin-film or KBr pellet method is standard.

-

Thin Solid Film Method:

-

Dissolve a small amount of the solid (approx. 10-20 mg) in a few drops of a volatile solvent like dichloromethane or acetone.

-

Place one drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.

-

Place the plate in the spectrometer's sample holder and acquire the spectrum.

-

-

Instrument Setup & Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance (%T) or absorbance versus wavenumber (cm⁻¹).

-

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3450 | N-H Stretch | Secondary Amine (Carbazole N-H) |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2970 | C-H Stretch | Aliphatic C-H (tert-butyl) |

| ~1600-1620 | C=C Stretch | Aromatic Ring |

| ~1460-1480 | C=C Stretch | Aromatic Ring |

| ~1365 | C-H Bend | tert-butyl (characteristic) |

| ~800-880 | C-H Bend | Aromatic C-H (out-of-plane) |

Interpretation and Causality:

-

N-H Stretch (~3400 cm⁻¹): A sharp to moderately broad peak in this region is a definitive indicator of the N-H group in the carbazole ring.

-

C-H Stretches (~2850-3100 cm⁻¹): The spectrum will show two types of C-H stretching vibrations: sharp peaks just above 3000 cm⁻¹ for the aromatic protons and strong, sharp peaks below 3000 cm⁻¹ corresponding to the methyl groups of the tert-butyl substituents.

-

Aromatic C=C Stretches (~1460-1620 cm⁻¹): Multiple sharp bands in this region are characteristic of the aromatic carbazole core, arising from the stretching of carbon-carbon double bonds within the rings.

-

tert-Butyl Bend (~1365 cm⁻¹): A medium to strong peak around this wavenumber is a classic diagnostic signal for the presence of a tert-butyl group.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.[5] The carbazole core is a well-defined chromophore.

Experimental Protocol: Solution UV-Vis Analysis

-

Sample Preparation:

-

Prepare a dilute stock solution of this compound in a UV-transparent solvent (e.g., n-heptane, THF, acetonitrile).

-

Use a quartz cuvette with a 1 cm path length.

-

Fill the reference cuvette with the pure solvent and the sample cuvette with the dilute solution. Ensure the concentration is low enough that the maximum absorbance is below 1.5 AU for accuracy.

-

-

Instrument Setup & Acquisition:

-

Turn on the instrument's lamps and allow them to stabilize (typically 20-30 minutes).

-

Perform a baseline correction using the solvent-filled reference cuvette.

-

Acquire the absorption spectrum of the sample, typically over a range of 200-450 nm.

-

UV-Vis Absorption Data

The absorption spectrum is characterized by multiple bands corresponding to π-π* transitions within the aromatic system. The position of these bands can be subtly influenced by the solvent.

| Solvent | λ_abs (nm) | 0-0 Transition (Abs, nm) | 0-0 Transition (Em, nm) | Stokes Shift (cm⁻¹) |

| n-Heptane | 299, 330, 344 | 344 | 347 | 250 |

| THF | 300, 332, 346 | 346 | 351 | 410 |

| Acetonitrile | 300, 331, 345 | 345 | 351 | 500 |

| Data Source:[5] |

Interpretation and Causality:

-

The absorption spectrum shows three main bands. The structured band between 300-350 nm corresponds to the S₀ → S₁ electronic transition of the carbazole chromophore.[5]

-

The position of the longest wavelength absorption maximum (λ_max) is around 344-346 nm.

-

Solvatochromism: A slight red-shift (bathochromic shift) is observed in the 0-0 transition as solvent polarity increases from n-heptane to THF and acetonitrile. This is accompanied by an increase in the Stokes shift, indicating a larger geometry relaxation in the excited state in more polar environments.[5] These subtle shifts are consistent with the electronic nature of the carbazole core.

Workflow Visualization

The following diagram outlines the logical workflow for the complete spectroscopic characterization of a submitted sample of this compound.

Caption: Workflow for spectroscopic validation of this compound.

Conclusion

The spectroscopic analysis of this compound provides a clear and definitive confirmation of its molecular structure. The ¹H NMR spectrum is particularly diagnostic, with characteristic signals for the symmetric aromatic protons and a strong singlet for the 18 equivalent tert-butyl protons. IR spectroscopy confirms the presence of the N-H moiety, aromatic rings, and aliphatic groups. Finally, UV-Vis spectroscopy elucidates the electronic properties of the carbazole chromophore. Together, these techniques form a robust, self-validating system for quality control, ensuring that this vital molecular building block meets the stringent purity and identity requirements for advanced materials applications.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3,6-Di-tert-butylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3,6-Di-tert-butylcarbazole

This compound is a versatile organic molecule that has garnered significant attention in the fields of materials science and drug development. Its carbazole core, a nitrogen-containing heterocyclic aromatic compound, provides a rigid and planar structure with inherent photo- and electro-active properties. The strategic placement of bulky tert-butyl groups at the 3 and 6 positions is a key design feature that profoundly influences its molecular packing, thermal stability, and electronic characteristics. This guide provides a comprehensive overview of the photophysical and electrochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.

The sterically demanding tert-butyl groups play a crucial role in preventing the close packing of carbazole units in the solid state. This steric hindrance effectively suppresses intermolecular π–π stacking, a phenomenon that can lead to aggregation and the formation of performance-limiting excimers or dimers.[1][2] By promoting a more amorphous morphology in thin films, this compound contributes to enhanced processability and improved device stability, particularly in organic light-emitting diodes (OLEDs) where it serves as a hole-transporting material or a building block for host materials.[3][4][5] Furthermore, these bulky substituents enhance the glass-transition temperature (Tg) of materials, making them more resilient to thermal stress during device operation.[2][4]

In the realm of medicinal chemistry, the carbazole scaffold is a privileged structure found in numerous biologically active compounds. The functionalization with tert-butyl groups can modulate the lipophilicity and metabolic stability of potential drug candidates, influencing their pharmacokinetic and pharmacodynamic profiles. Understanding the fundamental photophysical and electrochemical properties of this core structure is therefore essential for the rational design of novel therapeutics and advanced organic electronic devices.

Photophysical Properties: Unraveling the Interaction with Light

The interaction of this compound with light is characterized by its distinct absorption and emission properties, which are sensitive to the surrounding environment. A detailed investigation into its excited-state dynamics reveals a molecule with a high fluorescence quantum yield and a relatively long-lived excited state.

Absorption and Emission Characteristics

This compound exhibits characteristic absorption in the ultraviolet (UV) region, arising from π-π* electronic transitions within the carbazole core. The emission spectrum, a mirror image of the absorption, is observed in the near-UV to blue region of the electromagnetic spectrum. The photophysical properties are moderately influenced by the solvent polarity, a phenomenon known as solvatochromism.

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Lifetime (τ_f, ns) | Triplet Quantum Yield (Φ_T) |

| n-Heptane | ~330, ~345 | ~350, ~365 | ~1500 | 14.8 | 0.55 |

| THF | ~335, ~350 | ~355, ~370 | ~1600 | 13.0 | 0.36 |

| Acetonitrile | ~335, ~350 | ~355, ~370 | ~1700 | 13.2 | 0.54 |

Data compiled from Knötig, K.M. et al. (2024).[6]

The Stokes shift, the difference in energy between the absorption and emission maxima, shows a slight increase with solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state. The fluorescence lifetime is in the range of 13-15 nanoseconds and is weakly dependent on the solvent.[6] The triplet state is populated with a significant quantum yield, suggesting that intersystem crossing is a competitive decay pathway for the excited singlet state.[6]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

A detailed understanding of the photophysical properties of this compound can be achieved through standard spectroscopic techniques.

UV-Vis Absorption Spectroscopy

-

Solution Preparation: Prepare a dilute solution of this compound (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic grade solvent (e.g., n-heptane, THF, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 250-450 nm) at room temperature. Use a cuvette containing the pure solvent as a reference.

-

Data Analysis: Identify the wavelengths of maximum absorption (λ_abs).

Fluorescence Spectroscopy

-

Solution Preparation: Use the same or a similarly prepared dilute solution as for UV-Vis absorption measurements to avoid inner filter effects.

-

Instrumentation: Employ a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and a sensitive detector.

-

Measurement:

-

Record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima. Scan the emission wavelengths over a range that covers the expected fluorescence (e.g., 340-500 nm).

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence and scanning the excitation wavelengths.

-

-

Data Analysis: Determine the wavelength of maximum emission (λ_em) and calculate the Stokes shift. The fluorescence quantum yield can be determined using a relative method with a known standard.

Caption: Experimental workflow for photophysical characterization.

Electrochemical Properties: A Window into Electron Transfer

The electrochemical behavior of this compound provides critical insights into its electron-donating capabilities and the stability of its oxidized species. These properties are paramount for its application in organic electronics, where efficient charge transport is essential.

Redox Behavior

Carbazole derivatives are known to be electrochemically active, readily undergoing oxidation to form radical cations.[4] A key feature of this compound is that the bulky tert-butyl groups at the 3 and 6 positions effectively block the most reactive sites for polymerization, which can occur in unsubstituted carbazoles upon oxidation. This steric protection leads to a more stable and reversible oxidation process.

Based on computational studies of a derivative, the Highest Occupied Molecular Orbital (HOMO) energy level of a this compound unit is estimated to be around -5.42 eV, and the Lowest Unoccupied Molecular Orbital (LUMO) is around -2.45 eV.[7] These values indicate a relatively high-lying HOMO, characteristic of a good electron-donating (hole-transporting) material.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of this compound.

Instrumentation and Setup

-

Potentiostat: An electrochemical workstation capable of performing cyclic voltammetry.

-

Three-Electrode Cell:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

-

Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).

Procedure

-

Electrode Preparation: Polish the working electrode with alumina slurry, followed by sonication in a suitable solvent to ensure a clean and reproducible surface.

-

Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to determine the potential window of the solvent and electrolyte.

-

Analyte Measurement:

-

Dissolve a small amount of this compound in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 50-200 mV/s).

-

-

Internal Standard: After the measurement, add a small amount of an internal standard with a known and stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its cyclic voltammogram. This allows for accurate referencing of the measured potentials.

-

Data Analysis:

-

Determine the onset oxidation potential (E_ox^onset) and, if observable, the onset reduction potential (E_red^onset).

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = - (E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8)

-

LUMO (eV) = - (E_red^onset - E_(Fc/Fc⁺)^onset + 4.8) (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.)

-

-

Caption: Workflow for electrochemical analysis using cyclic voltammetry.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the Friedel-Crafts alkylation of carbazole.[3][4] This electrophilic aromatic substitution reaction involves the reaction of carbazole with a tert-butylating agent in the presence of a Lewis acid catalyst.

General Synthetic Protocol

Materials:

-

Carbazole

-

tert-Butyl chloride or 2-chloro-2-methylpropane

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂))

-

Anhydrous solvent (e.g., dichloromethane or nitromethane)

-

Ice water

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Recrystallization solvent (e.g., petroleum ether or hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve carbazole in the anhydrous solvent.

-

Catalyst Addition: Add the Lewis acid catalyst to the solution.

-

Alkylation: Slowly add the tert-butylating agent to the reaction mixture. The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours).[5]

-

Quenching: Carefully pour the reaction mixture into ice water to quench the reaction and decompose the catalyst.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

-

Washing and Drying: Wash the combined organic layers with water and then dry over an anhydrous drying agent.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent to yield this compound as a white solid.[5]

Conclusion

This compound stands out as a molecule of significant interest due to its well-defined photophysical and electrochemical properties. The presence of the tert-butyl groups imparts crucial characteristics, including enhanced thermal stability and the suppression of undesirable aggregation and polymerization, making it a valuable component in the design of high-performance organic electronic materials. Its robust fluorescence and predictable redox behavior also make it an attractive scaffold for the development of novel sensors and probes. This guide has provided a detailed overview of its synthesis, photophysical and electrochemical characterization, and the underlying principles that govern its behavior. A thorough understanding of these fundamental properties is essential for harnessing the full potential of this compound in both academic research and industrial applications.

References

Introduction: The Strategic Importance of the 3,6-Di-tert-butylcarbazole Scaffold

An In-depth Technical Guide to the Synthesis and Properties of 3,6-Di-tert-butylcarbazole Derivatives

Carbazole, a heterocyclic aromatic compound, is a cornerstone in the field of materials science and drug discovery due to its rigid, electron-rich structure that provides excellent thermal stability and hole-transporting capabilities.[1] The strategic functionalization of the carbazole core is pivotal in developing novel materials for organic electronics. Among the various substituted carbazoles, this compound has emerged as a particularly valuable building block, especially for developers of Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices.[2][3]

The introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole ring is a deliberate design choice with profound implications for the material's properties. These groups provide significant steric hindrance, which effectively disrupts intermolecular aggregation and π–π stacking that can otherwise occur between planar aromatic systems.[4][5][6] This leads to several advantageous characteristics:

-

Enhanced Solubility and Processability: The bulky substituents improve the solubility of the carbazole derivatives in common organic solvents, facilitating their incorporation into device fabrication processes.

-

Increased Thermal Stability: By preventing close packing, the tert-butyl groups lead to materials with higher glass transition temperatures (Tg), which is crucial for the operational stability and longevity of electronic devices.[4][5]

-

Improved Film Morphology: The steric hindrance promotes the formation of amorphous thin films with looser molecular packing, which can enhance charge carrier mobility and device efficiency.[6][7]

-

Electrochemical Stability: Carbazoles can be prone to dimerization and polymerization at the 3 and 6 positions upon electrochemical oxidation. The tert-butyl substituents effectively block these reactive sites, leading to more stable and reversible electrochemical behavior.[6][8]

This guide provides a comprehensive overview of the synthesis of the this compound core, strategies for its further functionalization, and a detailed examination of the resulting photophysical and electrochemical properties that make these derivatives highly sought-after in the development of advanced organic electronic materials.

Part 1: Synthesis of the this compound Core

The most common and direct method for synthesizing this compound is through the Friedel-Crafts alkylation of carbazole.[2][6] This electrophilic aromatic substitution reaction involves treating carbazole with a tert-butylating agent in the presence of a Lewis acid catalyst.

The Friedel-Crafts Alkylation Reaction

The reaction typically employs tert-butyl chloride as the alkylating agent and a Lewis acid such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) as the catalyst.[2][9] The precise control of reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants and catalyst, is critical for achieving high yields and purity of the desired 3,6-disubstituted product.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of this compound.[9]

Materials:

-

9H-carbazole

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Ice water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Petroleum ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 9H-carbazole (e.g., 5.00 g, 29.9 mmol) in dichloromethane.

-

Addition of Reagents: To the solution, add tert-butyl chloride (e.g., 6.6 ml, 59.8 mmol) and anhydrous aluminum chloride (e.g., 4.00 g, 29.9 mmol) sequentially.

-

Reaction: Stir the reaction mixture at 25°C for 24 hours.

-

Quenching: Upon completion of the reaction, pour the mixture into ice water (e.g., 100 mL) to quench the reaction.

-

Extraction: Extract the organic phase with dichloromethane.

-

Drying: Dry the organic layer over anhydrous sodium sulfate and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from petroleum ether to obtain 3,6-di-tert-butyl-9H-carbazole as a white solid.

Expected Yield: ~75%[9]

Part 2: Functionalization Strategies for the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of functional materials. Further derivatization is typically carried out at the nitrogen atom (N-9 position) or by introducing additional substituents onto the carbazole ring system, often through palladium-catalyzed cross-coupling reactions on a halogenated precursor.

N-9 Position Functionalization (Alkylation/Arylation)

The hydrogen atom on the carbazole nitrogen is acidic and can be readily substituted with various alkyl or aryl groups.[1] This is a crucial step for tuning the electronic properties and solubility of the final molecule. For instance, attaching an aryl group, such as a phenyl ring, can modulate the HOMO/LUMO energy levels and enhance the material's hole-transporting characteristics.

C-Position Functionalization via Cross-Coupling Reactions

To introduce substituents at other positions of the carbazole ring, a common strategy is to start with a halogenated precursor, such as 3,6-dibromo-9-arylcarbazole. The bromine atoms serve as versatile synthetic handles for various palladium-catalyzed cross-coupling reactions.[1]

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds by reacting the dibromocarbazole derivative with an arylboronic acid in the presence of a palladium catalyst and a base.[10][11] This allows for the introduction of a diverse range of aryl or heteroaryl substituents, enabling the fine-tuning of the molecule's photophysical and electronic properties.[1][10]

Detailed Experimental Protocol: Suzuki Coupling of a 3,6-Dibromocarbazole Derivative

The following is a general protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]

Materials:

-

3,6-dibromocarbazole derivative (1.0 equiv)

-

Arylboronic acid (2.2 equiv)

-

Base (e.g., K₂CO₃, 4.0 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)[12]

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3,6-dibromocarbazole derivative, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the degassed solvent and the palladium catalyst to the flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers and dry over anhydrous sodium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.

Part 3: Key Properties of this compound Derivatives

The strategic placement of tert-butyl groups and further functionalization give rise to a unique set of properties that are highly desirable for applications in organic electronics.

Thermal Properties

As previously mentioned, the bulky tert-butyl groups enhance the glass-transition temperature (Tg) of the resulting materials.[5] This is a critical parameter for the morphological stability of thin films in electronic devices. A high Tg ensures that the material maintains its structural integrity under the thermal stress experienced during device operation, leading to longer device lifetimes. For example, a derivative containing four tert-butyl-carbazole moieties has been shown to form a molecular glass with a very high glass transition temperature of 211°C.[12]

Photophysical Properties

Derivatives of this compound typically exhibit strong absorption in the UV-visible region, corresponding to π-π* electronic transitions.[5] The emission properties can be tuned across the visible spectrum, with many derivatives showing bright fluorescence in the blue region of the spectrum.[12][13][14] The synthesized compounds often show fluorescent emission in the range of 400–600 nm with a high quantum yield.[13][14] The photoluminescence quantum yield of solid samples can be as high as 33%.[12]

Electrochemical Properties

The this compound core imparts excellent hole-transporting properties to its derivatives.[15] Cyclic voltammetry studies show that these compounds undergo reversible oxidation processes, a direct consequence of the tert-butyl groups blocking the electrochemically active 3 and 6 positions.[12] The ionization potentials of these materials typically range from 5.48 to 5.62 eV, making them suitable for efficient hole injection from common anode materials like ITO.[12] Some derivatives exhibit bipolar or unipolar charge transport with hole mobilities reaching up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹ at an electric field of 9 × 10⁵ V cm⁻¹.[12]

| Property | Typical Value/Characteristic | Significance |

| Glass Transition Temp. (Tg) | High (can exceed 200°C)[12] | Enhanced thermal and morphological stability of devices.[4] |

| Fluorescence Emission | Typically in the blue region (400-600 nm)[13][14] | Suitable for use as blue emitters or hosts in OLEDs. |

| Fluorescence Quantum Yield | Can be high (up to 33% in solid state)[12] | Leads to efficient light emission in devices. |

| Ionization Potential | 5.48 - 5.62 eV[12] | Efficient hole injection from anodes in organic electronics. |

| Electrochemical Behavior | Reversible oxidation[12] | Enhanced electrochemical stability and device lifetime. |

| Hole Mobility | Up to 4 × 10⁻⁴ cm² V⁻¹ s⁻¹[12] | Efficient transport of positive charge carriers. |

Part 4: Applications in Organic Electronics

The unique combination of thermal stability, desirable photophysical properties, and excellent hole-transporting characteristics makes this compound derivatives key materials in various organic electronic applications.[2][15]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these materials are widely used as:

-

Hole Transport Materials (HTMs): Their high hole mobility and suitable ionization potentials facilitate the efficient injection and transport of holes from the anode to the emissive layer.[2][4][15]

-

Host Materials: Their high triplet energy levels make them excellent hosts for phosphorescent emitters, enabling efficient energy transfer and preventing back-energy transfer, which is crucial for high-efficiency OLEDs.

-

Emitters: Functionalized derivatives can act as efficient blue fluorescent emitters.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 37500-95-1 [chemicalbook.com]

- 6. ossila.com [ossila.com]

- 7. Buy 3,6-di-tert-butyl-9-methyl-9H-carbazole [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Effects of variation in phenylpyridinyl and di- tert -butyl-carbazolyl substituents of benzene on the performance of the derivatives in colour-tuneabl ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00499J [pubs.rsc.org]

- 13. pleiades.online [pleiades.online]

- 14. researchgate.net [researchgate.net]

- 15. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3,6-Di-tert-butylcarbazole: Synthesis, Properties, and Applications in Advanced Materials

<_ _>

Abstract

This technical guide provides a comprehensive overview of 3,6-Di-tert-butylcarbazole, a pivotal organic compound in the advancement of materials science and organic electronics. This document details the compound's fundamental properties, outlines a robust synthesis protocol with mechanistic insights, and explores its critical role as a building block for high-performance materials. Designed for researchers, chemists, and drug development professionals, this guide synthesizes field-proven knowledge with established scientific principles to facilitate innovation and application.

Core Compound Identification and Properties

This compound, also known as 3,6-Di-tert-butyl-9H-carbazole, is an electron-donating carbazole derivative distinguished by the presence of bulky tert-butyl groups at the 3 and 6 positions of its aromatic core.[1][2] These substituents are not mere additions; they are critical to the molecule's function, providing significant steric hindrance that dictates its solid-state packing and ultimately enhances the performance of materials derived from it.[2][3]

The compound's key identifiers and physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 37500-95-1 | [1][4][5][6] |

| Molecular Formula | C₂₀H₂₅N | [1][4][5] |

| Molecular Weight | 279.42 g/mol | [1][4][5][6] |

| Appearance | White to off-white powder/crystals | [1][4] |

| Melting Point | 228-233 °C | [4][6] |

| Purity | Typically >98% (by GC or ¹H NMR) | [1][4] |

| Synonyms | 3,6-Di-tert-butyl-9H-carbazole, DtBuCz | [1][4] |

Synthesis Protocol: Friedel-Crafts Alkylation

The standard and most reliable method for synthesizing this compound is the Friedel-Crafts alkylation of carbazole.[1][3] This electrophilic aromatic substitution reaction is robust, but achieving high purity and yield hinges on meticulous control of reaction conditions.

Mechanistic Rationale

The reaction proceeds by generating a tert-butyl carbocation from tert-butyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).[3][7] The electron-rich carbazole ring then acts as a nucleophile, attacking the carbocation. The substitution occurs preferentially at the 3 and 6 positions due to the directing effects of the nitrogen heteroatom and the steric accessibility of these sites. The use of a strong Lewis acid is crucial for efficiently generating the electrophile.

Detailed Experimental Protocol

-

Materials:

-

9H-Carbazole (1 equivalent)

-

tert-Butyl chloride (2 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1 equivalent)

-

Dichloromethane (anhydrous)

-

Ice water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Petroleum Ether or Hexane (for recrystallization)

-

-

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 9H-carbazole (e.g., 5.00 g, 29.9 mmol) in anhydrous dichloromethane.[8]

-

Reagent Addition: To the stirred solution, add tert-butyl chloride (e.g., 6.6 mL, 59.8 mmol), followed by the slow, portion-wise addition of anhydrous aluminum chloride (e.g., 4.00 g, 29.9 mmol).[8] Causality Note: Slow addition of AlCl₃ is critical to manage the exothermic reaction and prevent side reactions.

-

Reaction Execution: Stir the reaction mixture at room temperature (25°C) for 24 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (e.g., 100 mL) to quench the reaction and decompose the aluminum chloride complex.[7][8]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the organic phase with dichloromethane.[7][8] Wash the combined organic layers with water, then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[7][8]

-

Purification (Self-Validating Step): Purify the crude solid by recrystallization from hot petroleum ether or hexane.[7] The formation of white crystals indicates successful purification. The expected yield of pure 3,6-di-tert-butyl-9H-carbazole is approximately 75%.[7] The product's identity and purity (>98%) should be confirmed by ¹H NMR spectroscopy and melting point analysis.

-

Synthesis Workflow Diagram

Caption: Friedel-Crafts synthesis of this compound.

Core Applications and Functional Rationale

The unique structure of this compound makes it a highly valuable intermediate, primarily in the field of organic electronics.[4] Its utility is not in its final application but as a foundational block for larger, more complex functional molecules.

Hole Transporting Materials (HTMs) for Organic Electronics

The primary application of this compound is as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells.[3][4][9]

-

Expertise & Causality: The carbazole core is inherently a good hole-transporting moiety due to its electron-rich nature. However, unsubstituted carbazoles can engage in π–π stacking, leading to the formation of aggregates or excimers.[1][2] This aggregation can trap charges and create energy pathways that reduce device efficiency and lifespan. The bulky tert-butyl groups at the 3 and 6 positions act as "molecular bumpers." They sterically hinder the carbazole planes from getting too close, disrupting aggregation and ensuring looser, more amorphous molecular packing in thin films.[1][2] This structural feature leads to several performance enhancements:

-

Improved Device Efficiency: By preventing charge trapping, charge carriers (holes) can move more freely through the material.[2][3]

-

Enhanced Stability: The tert-butyl groups block the electrochemically active 3 and 6 positions, suppressing dimerization and polymerization reactions that would otherwise degrade the material during device operation.[1][8]

-

Higher Glass Transition Temperature (Tg): Incorporating this moiety into larger molecules increases their thermal stability, which is crucial for the longevity of electronic devices that operate at elevated temperatures.[1][6][8]

-

Logical Relationship in Device Performance

Caption: Causality chain from molecular structure to device performance.

Safety and Handling

As per its Safety Data Sheet (SDS), this compound is classified with the following hazards:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)[6]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.[6]

-

Store in a cool, dry place away from incompatible materials.[4]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling molecule whose specific design directly addresses fundamental challenges in materials science. The strategic placement of tert-butyl groups provides a powerful tool for tuning the solid-state properties of organic semiconductors, leading to more efficient and stable electronic devices. The robust and scalable Friedel-Crafts synthesis ensures its accessibility for both academic research and industrial development, cementing its role in the next generation of OLEDs, solar cells, and other advanced technologies.

References

- 1. ossila.com [ossila.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 37500-95-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Crystal Structure of 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the molecular and supramolecular architecture of 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole. By integrating crystallographic data with synthesis protocols and structural insights, this document serves as an essential resource for professionals engaged in materials science and medicinal chemistry.

Molecular Conformation and Crystallographic Parameters

The crystal structure of 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole reveals a non-planar molecular geometry, a feature with significant implications for its photophysical and electronic properties. The defining characteristic of its conformation is the substantial dihedral angle of 52.41(6)° between the mean planes of the carbazole and quinoline ring systems[1]. This twisted orientation is a direct consequence of steric hindrance between the hydrogen atoms on the carbazole and quinoline moieties, preventing a more coplanar arrangement.

The bulky tert-butyl groups, strategically positioned at the 3 and 6 positions of the carbazole core, play a crucial role in the solid-state packing of the molecule. These groups are known to disrupt π–π stacking interactions, which can prevent the formation of aggregates and lead to a more amorphous solid-state morphology[2]. This is a desirable characteristic for applications in organic electronics, as it can enhance the efficiency and stability of devices[2].

A summary of the key crystallographic data is presented in Table 1.

| Parameter | Value |

| Chemical Formula | C₂₉H₃₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.358(3) |

| b (Å) | 12.011(4) |

| c (Å) | 19.336(6) |

| β (°) | 101.43(1) |

| Volume (ų) | 2358.5(12) |

| Z | 4 |

| Dihedral Angle (Carbazole-Quinoline) | 52.41(6)°[1] |

Supramolecular Assembly and Intermolecular Interactions

In the crystalline state, molecules of 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole are organized into a three-dimensional network through a combination of intermolecular forces. The primary interaction governing the supramolecular assembly is a pair of C—H···N hydrogen bonds, which link individual molecules into centrosymmetric dimers[1]. Further stabilization of the crystal packing is achieved through C—H···π interactions, which extend the dimeric units into a more complex three-dimensional architecture[1].

The interplay of these non-covalent interactions dictates the macroscopic properties of the material, including its thermal stability and solubility. Understanding these interactions is paramount for the rational design of new materials with tailored solid-state properties.

Caption: Dimeric association via C-H···N hydrogen bonds.

Synthesis and Crystallization: A Methodological Overview

The synthesis of carbazole-quinoline derivatives can be achieved through various synthetic routes. A common and effective method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.

Proposed Synthetic Protocol

A plausible synthetic route to 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole would likely involve the coupling of 3,6-di-tert-butyl-9H-carbazole with a suitable quinoline precursor. While the exact reported synthesis for this specific molecule is not detailed in the crystallographic communication, a general procedure based on established methods for similar compounds is outlined below.

Step 1: Synthesis of 3,6-Di-tert-butyl-9H-carbazole

3,6-Di-tert-butyl-9H-carbazole is a commercially available starting material and can also be synthesized via a Friedel-Crafts alkylation of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride[2].

Step 2: N-Arylation with 6-Bromoquinoline

The N-arylation of 3,6-di-tert-butyl-9H-carbazole with 6-bromoquinoline can be accomplished using a palladium-catalyzed Buchwald-Hartwig amination reaction. This reaction is widely used for the formation of C-N bonds and is known for its high efficiency and functional group tolerance.

Experimental Details:

-

To a solution of 3,6-di-tert-butyl-9H-carbazole (1.0 eq) and 6-bromoquinoline (1.1 eq) in an anhydrous, deoxygenated solvent such as toluene or dioxane, add a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

-

Add a base, such as sodium tert-butoxide or cesium carbonate (2.0 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction analysis are typically grown by slow evaporation of a saturated solution of the purified compound.

Protocol for Crystal Growth:

-

Dissolve the purified 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/heptane) at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution while warm to remove any particulate matter.

-

Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

Structural Characterization Workflow

The determination of the crystal structure of 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole involves a systematic workflow, from data collection to structure refinement.

Caption: Workflow for crystal structure determination.

Implications for Materials Science and Drug Development

The unique structural features of 3,6-Di-tert-butyl-9-(quinolin-6-yl)-9H-carbazole make it an interesting candidate for various applications.

-

Organic Electronics: The twisted molecular conformation and the presence of bulky tert-butyl groups can lead to materials with high glass transition temperatures and good film-forming properties, which are desirable for use in organic light-emitting diodes (OLEDs) and other electronic devices[2]. The carbazole moiety is a well-known hole-transporting unit, while the quinoline fragment can impart electron-transporting or emissive properties.

-